2-(4-Bromophenyl)-2-oxoethyl 2-(1,3-benzoxazol-2-ylsulfanyl)butanoate
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Overview
Description
2-(4-Bromophenyl)-2-oxoethyl 2-(1,3-benzoxazol-2-ylsulfanyl)butanoate is a complex organic compound that features a bromophenyl group, a benzoxazole moiety, and a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 2-(1,3-benzoxazol-2-ylsulfanyl)butanoate typically involves multiple steps:
Formation of the Benzoxazole Moiety: This can be achieved by reacting 2-aminophenol with 4-bromobenzaldehyde under acidic conditions to form 2-(4-bromophenyl)benzoxazole.
Thioether Formation: The benzoxazole derivative is then reacted with a suitable thiol, such as 2-mercaptobutanoic acid, to form the thioether linkage.
Esterification: The final step involves esterification of the carboxylic acid group with 2-oxoethyl bromide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-2-oxoethyl 2-(1,3-benzoxazol-2-ylsulfanyl)butanoate can undergo various chemical reactions, including:
Substitution: The bromine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium-catalyzed coupling reactions.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromophenyl)-2-oxoethyl 2-(1,3-benzoxazol-2-ylsulfanyl)butanoate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 2-(1,3-benzoxazol-2-ylsulfanyl)butanoate depends on its specific application:
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzoxazol-2-yl)ethyl 4-bromophenyl sulfone
- 2-(1,3-Benzoxazol-2-ylsulfanyl)-N’-[(E)-(4-bromophenyl)methylene]acetohydrazide
Uniqueness
2-(4-Bromophenyl)-2-oxoethyl 2-(1,3-benzoxazol-2-ylsulfanyl)butanoate is unique due to its combination of a bromophenyl group, a benzoxazole moiety, and a butanoate ester. This unique structure imparts specific chemical and physical properties that can be exploited in various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C19H16BrNO4S |
---|---|
Molecular Weight |
434.3 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 2-(1,3-benzoxazol-2-ylsulfanyl)butanoate |
InChI |
InChI=1S/C19H16BrNO4S/c1-2-17(26-19-21-14-5-3-4-6-16(14)25-19)18(23)24-11-15(22)12-7-9-13(20)10-8-12/h3-10,17H,2,11H2,1H3 |
InChI Key |
ABSHIXNZYLPRDA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OCC(=O)C1=CC=C(C=C1)Br)SC2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
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